Benzyl 2-(3-mercaptopropyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-(3-mercaptopropyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H23NO2S. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a benzyl group, a mercaptopropyl group, and a carboxylate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(3-mercaptopropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and 3-mercaptopropionic acid. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-(3-mercaptopropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Benzyl 2-(3-hydroxypropyl)piperidine-1-carboxylate.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Benzyl 2-(3-mercaptopropyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Benzyl 2-(3-mercaptopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the piperidine ring can interact with various receptors and enzymes, modulating their activity. The benzyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
Comparison with Similar Compounds
- Benzyl 2-(3-hydroxypropyl)piperidine-1-carboxylate
- Benzyl 2-(3-aminopropyl)piperidine-1-carboxylate
- Benzyl 2-(3-methylpropyl)piperidine-1-carboxylate
Comparison: Benzyl 2-(3-mercaptopropyl)piperidine-1-carboxylate is unique due to the presence of the mercapto group, which imparts distinct reactivity and biological activity. Compared to its analogs, this compound can form disulfide bonds and undergo oxidation reactions, making it valuable in redox chemistry and bioconjugation studies .
Properties
Molecular Formula |
C16H23NO2S |
---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
benzyl 2-(3-sulfanylpropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23NO2S/c18-16(19-13-14-7-2-1-3-8-14)17-11-5-4-9-15(17)10-6-12-20/h1-3,7-8,15,20H,4-6,9-13H2 |
InChI Key |
GWYFYSAXRSTLTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)CCCS)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.